molecular formula C14H22ClNO B1346075 Preclamol hydrochloride, (R)- CAS No. 89874-80-6

Preclamol hydrochloride, (R)-

Cat. No. B1346075
CAS RN: 89874-80-6
M. Wt: 255.78 g/mol
InChI Key: NRHUDETYKUBQJT-ZOWNYOTGSA-N
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Description

Preclamol hydrochloride, ®-, also known as (+)-3-PPP, is a dopamine (DA) agonist . It has both autoreceptor and postsynaptic receptor stimulatory properties . It is known to inhibit the locomotor activity of mice and rats in low doses .


Synthesis Analysis

The synthesis of Preclamol hydrochloride, ®-, involves a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines with precise stereochemistry . This approach has proved useful for key transformations in the syntheses of antipsychotic drugs Preclamol and OSU-6162 .


Molecular Structure Analysis

The molecular formula of Preclamol hydrochloride, ®-, is C14H22ClNO . Its molecular weight is 255.78 g/mol .


Physical And Chemical Properties Analysis

Preclamol hydrochloride, ®-, has a molecular weight of 255.78 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 3 rotatable bonds .

properties

IUPAC Name

3-[(3R)-1-propylpiperidin-3-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHUDETYKUBQJT-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@@H](C1)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045796
Record name R(+)-3-PPP hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Preclamol hydrochloride, (R)-

CAS RN

89874-80-6
Record name Preclamol hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089874806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R(+)-3-PPP hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRECLAMOL HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S695806J1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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